2-{4-[2-(MORPHOLINE-4-CARBONYL)-4-NITROPHENYL]PIPERAZIN-1-YL}ETHANOL
Description
2-{4-[2-(MORPHOLINE-4-CARBONYL)-4-NITROPHENYL]PIPERAZIN-1-YL}ETHANOL is a complex organic compound that features a morpholine ring, a nitrophenyl group, and a piperazine moiety
Properties
IUPAC Name |
[2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-nitrophenyl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O5/c22-10-7-18-3-5-19(6-4-18)16-2-1-14(21(24)25)13-15(16)17(23)20-8-11-26-12-9-20/h1-2,13,22H,3-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXJILNZVUZIHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-(MORPHOLINE-4-CARBONYL)-4-NITROPHENYL]PIPERAZIN-1-YL}ETHANOL typically involves multiple steps. One common method starts with the preparation of the morpholine-4-carbonyl chloride, which is then reacted with 4-nitrophenylpiperazine under controlled conditions to form the intermediate product. This intermediate is subsequently reacted with ethanol to yield the final compound. The reaction conditions often involve the use of solvents like ethanol or chloroform and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{4-[2-(MORPHOLINE-4-CARBONYL)-4-NITROPHENYL]PIPERAZIN-1-YL}ETHANOL undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like alkyl halides or acyl chlorides.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-{4-[2-(MORPHOLINE-4-CARBONYL)-4-NITROPHENYL]PIPERAZIN-1-YL}ETHANOL has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and antifungal agent.
Biology: Used in studies related to enzyme inhibition and receptor binding.
Materials Science: Explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{4-[2-(MORPHOLINE-4-CARBONYL)-4-NITROPHENYL]PIPERAZIN-1-YL}ETHANOL involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperazine moiety can enhance the binding affinity to these targets, thereby increasing the compound’s efficacy .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(Morpholine-4-Carbonyl)Thiazol-2-yl)-2-(piperazin-1-yl)Acetamide Hydrochloride
- 4-(5-([1,4’-Bipiperidin]-1’-yl)-1,3,4-Thiadiazol-2-yl)-2-(pyridin-2-yl)morpholine
Uniqueness
2-{4-[2-(MORPHOLINE-4-CARBONYL)-4-NITROPHENYL]PIPERAZIN-1-YL}ETHANOL is unique due to its combination of a morpholine ring, a nitrophenyl group, and a piperazine moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
